molecular formula C5H10Cl2O2S B11479020 1,2-Dichloro-3-(ethylsulfonyl)propane

1,2-Dichloro-3-(ethylsulfonyl)propane

Cat. No.: B11479020
M. Wt: 205.10 g/mol
InChI Key: CHCCCHNLFIHJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-(ethanesulfonyl)propane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of two chlorine atoms and an ethanesulfonyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-(ethanesulfonyl)propane typically involves the chlorination of propane derivatives followed by the introduction of the ethanesulfonyl group. One common method involves the reaction of 1,2-dichloropropane with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1,2-dichloro-3-(ethanesulfonyl)propane can be achieved through a multi-step process that includes the chlorination of propane, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(ethanesulfonyl)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohol derivatives.

    Oxidation Reactions: The ethanesulfonyl group can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons and sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of alcohols and ethers.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of hydrocarbons and sulfonyl derivatives.

Scientific Research Applications

1,2-Dichloro-3-(ethanesulfonyl)propane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-(ethanesulfonyl)propane involves its interaction with molecular targets through its reactive chlorine atoms and ethanesulfonyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include nucleophilic substitution and redox reactions, which can alter the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloropropane: A simpler compound with two chlorine atoms attached to a propane backbone.

    Ethanesulfonyl Chloride: Contains the ethanesulfonyl group but lacks the propane backbone.

    1,3-Dichloropropane: Similar structure but with chlorine atoms at different positions.

Uniqueness

1,2-Dichloro-3-(ethanesulfonyl)propane is unique due to the combination of both chlorine atoms and the ethanesulfonyl group on the same molecule This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts

Properties

Molecular Formula

C5H10Cl2O2S

Molecular Weight

205.10 g/mol

IUPAC Name

1,2-dichloro-3-ethylsulfonylpropane

InChI

InChI=1S/C5H10Cl2O2S/c1-2-10(8,9)4-5(7)3-6/h5H,2-4H2,1H3

InChI Key

CHCCCHNLFIHJKU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.